- Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivativesCollection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898,
Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

933041-13-5 structure
Nom du produit:4-bromo-6-chloro-2,3-dihydropyridazin-3-one
Numéro CAS:933041-13-5
Le MF:C4H2BrClN2O
Mégawatts:209.428478717804
MDL:MFCD21364604
CID:1025857
PubChem ID:11586522
4-bromo-6-chloro-2,3-dihydropyridazin-3-one Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromo-6-chloropyridazin-3(2H)-one
- 5-bromo-3-chloro-1H-pyridazin-6-one
- 4-Bromo-6-chloropyridazin-3-ol
- 4-bromo-6-chloro-2H-pyridazin-3-one
- YUPQAGSTMGZXNO-UHFFFAOYSA-N
- 5794AC
- 4-bromo-6-chloro-pyridazin-3(2H)-one
- SY114587
- 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)
- 4-bromo-6-chloro-2,3-dihydropyridazin-3-one
- MFCD21364604
- EN300-117517
- CS-W006982
- SCHEMBL23037189
- G10837
- DTXSID50468994
- SCHEMBL163551
- AKOS016007315
- AS-10362
- 933041-13-5
-
- MDL: MFCD21364604
- Piscine à noyau: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
- La clé Inchi: YUPQAGSTMGZXNO-UHFFFAOYSA-N
- Sourire: O=C1C(Br)=CC(Cl)=NN1
Propriétés calculées
- Qualité précise: 207.90390g/mol
- Masse isotopique unique: 207.90390g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 211
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 41.5
- Le xlogp3: 1.2
4-bromo-6-chloro-2,3-dihydropyridazin-3-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P280-P305+P351+P338-P310
- Conditions de stockage:Inert atmosphere,2-8°C
4-bromo-6-chloro-2,3-dihydropyridazin-3-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A301258-100g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 97% | 100g |
$550.0 | 2025-02-25 | |
Chemenu | CM102364-25g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 97% | 25g |
$186 | 2024-07-19 | |
Enamine | EN300-117517-0.5g |
4-bromo-6-chloro-2,3-dihydropyridazin-3-one |
933041-13-5 | 95% | 0.5g |
$20.0 | 2023-06-08 | |
eNovation Chemicals LLC | Y0986236-25g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 95% | 25g |
$470 | 2024-08-02 | |
eNovation Chemicals LLC | Y1046907-25g |
4-BroMo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 97% | 25g |
$165 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-10g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 98% | 10g |
¥849.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-25g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 98% | 25g |
¥1456.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM476-1g |
4-bromo-6-chloro-2,3-dihydropyridazin-3-one |
933041-13-5 | 97% | 1g |
277.0CNY | 2021-08-03 | |
Alichem | A029194436-5g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 97% | 5g |
$195.00 | 2023-08-31 | |
Ambeed | A301258-1g |
4-Bromo-6-chloropyridazin-3(2H)-one |
933041-13-5 | 97% | 1g |
$10.0 | 2025-02-25 |
4-bromo-6-chloro-2,3-dihydropyridazin-3-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Bromine Solvents: Water ; 2 d, 90 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ; 5 h, rt
1.2 Solvents: Water ; 5 h, rt
Référence
- Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; 4 h, rt
1.2 Reagents: Water ; 4 h, rt
Référence
- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ; 5 h, rt
1.2 Solvents: Water ; 5 h, rt
Référence
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 1 h, 20 °C
1.2 Solvents: Water ; 5 h, rt
1.2 Solvents: Water ; 5 h, rt
Référence
- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sulfuric acid , Bromine Solvents: Dichloromethane ; 10 h, 30 °C
1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C
1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C
Référence
- Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, reflux; reflux → rt
Référence
- Preparation of pyridazinones and their use as Btk inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; 4 h, rt
1.2 Reagents: Water ; 4 h, rt
Référence
- Preparation of biaryl amide compounds as Raf kinase inhibitor, United States, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, reflux
Référence
- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 25 °C; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C
Référence
- Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, 100 °C
Référence
- Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C
Référence
- N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 1 h, 20 °C
1.2 Reagents: Water ; 5 h, rt
1.2 Reagents: Water ; 5 h, rt
Référence
- Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C
Référence
- Preparation of pyridazine derivatives as SMARCA2/4 degraders, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C
1.2 Solvents: Water ; 4 h, 25 °C
1.2 Solvents: Water ; 4 h, 25 °C
Référence
- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the ClinicJournal of Medicinal Chemistry, 2020, 63(5), 2013-2027,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ; 5 h, rt
1.2 Solvents: Water ; 5 h, rt
Référence
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors., World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium acetate , Potassium bromide Solvents: Water ; 15 min, rt
1.2 Reagents: Bromine ; 2 h, 90 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Bromine ; 2 h, 90 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt → reflux; overnight, reflux
Référence
- Preparing method and application of pyridazinone-based histone deacetylase inhibitor, China, , ,
4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials
4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products
4-bromo-6-chloro-2,3-dihydropyridazin-3-one Littérature connexe
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one

Pureté:99%
Quantité:100g
Prix ($):501.0